6-(2,4-Dichlorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(2,4-Dichlorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused bicyclic core structure containing nitrogen and sulfur atoms. This compound features two distinct aromatic substituents: a 2,4-dichlorophenyl group at position 6 and a 3,5-difluorobenzyl moiety at position 2. These electron-withdrawing halogen substituents enhance the compound’s stability and modulate its electronic properties, which are critical for biological interactions .
Triazolothiadiazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Properties
Molecular Formula |
C16H8Cl2F2N4S |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H8Cl2F2N4S/c17-9-1-2-12(13(18)6-9)15-23-24-14(21-22-16(24)25-15)5-8-3-10(19)7-11(20)4-8/h1-4,6-7H,5H2 |
InChI Key |
MOMUDGFHAWUVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Biological Activity
The compound 6-(2,4-Dichlorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies to provide a comprehensive overview of its potential applications in pharmacology.
Molecular Characteristics
- Molecular Formula : C16H8Cl2F2N4S
- Molecular Weight : 397.2 g/mol
- IUPAC Name : 6-(2,4-dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- InChI Key : MOMUDGFHAWUVKN-UHFFFAOYSA-N
These structural features suggest that the compound may exhibit significant interactions with biological targets due to the presence of halogenated phenyl groups and a thiadiazole core.
Anticancer Activity
Research indicates that derivatives of triazoles and thiadiazoles possess notable anticancer properties. For instance:
- A study on related compounds revealed that certain triazole derivatives could inhibit the ERK signaling pathway in cancer cells, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
- The compound's structure suggests potential activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antifungal Activity
The 1,2,4-triazole scaffold is well-known for its antifungal properties. Recent studies highlight:
- The broad-spectrum antifungal activity of triazole derivatives against resistant fungal strains . The incorporation of thiadiazole may enhance this activity due to synergistic effects.
- Specific compounds within this class have shown promising results against pathogenic fungi, suggesting that our compound may share similar efficacy.
Antibacterial Activity
Thiadiazole derivatives have been reported to demonstrate antibacterial properties:
- Compounds similar to our target have shown effectiveness against various bacterial strains in vitro. For example, triazole-thiadiazole hybrids were found to possess comparable bactericidal activity to established antibiotics like streptomycin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key insights include:
- The presence of electron-withdrawing groups (like Cl and F) can enhance biological activity by increasing the compound's lipophilicity and altering its interaction with biological targets.
- Modifications in the benzyl group can lead to variations in potency and selectivity against specific cancer or fungal cells.
Study 1: Anticancer Efficacy
In a controlled study involving various triazolo-thiadiazole derivatives, one compound demonstrated an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells. This indicates strong potential for further development as an anticancer agent .
Study 2: Antifungal Screening
A series of triazole derivatives were screened for antifungal activity against Candida species. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to traditional antifungals, highlighting their potential as new therapeutic agents .
Scientific Research Applications
Anticancer Properties
The 1,3,4-thiadiazole moiety is known for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
- Human Colon Cancer : Compounds with similar structures have demonstrated GI50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer cell line HCT116 .
- Breast Cancer : Specific derivatives have shown significant antiproliferative activity against MCF-7 cells with IC50 values indicating potent activity .
| Cell Line | Compound Type | GI50/IC50 Value |
|---|---|---|
| HCT116 | 1,3,4-thiadiazole derivative | 3.29 μg/mL |
| MCF-7 | 1,3,4-thiadiazole derivative | Varies |
| H460 | 1,3,4-thiadiazole derivative | 10 μg/mL |
Neuroprotective Effects
Research indicates that certain derivatives of 1,3,4-thiadiazole exhibit anticonvulsant properties. These compounds act through mechanisms involving GABAergic pathways and voltage-gated ion channels:
- Protection in Seizure Models : In animal studies using the maximal electroshock (MES) method and the pentylenetetrazol (PTZ) method, some derivatives provided up to 80% protection at specific dosages without significant toxicity .
| Method | Dosage (mg/kg) | Protection (%) |
|---|---|---|
| MES | 100 | 66.67 |
| PTZ | 100 | 80 |
Antimicrobial Activity
The triazolo-thiadiazole scaffold has also been investigated for its antimicrobial properties:
- Compounds derived from this structure have shown effectiveness against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and evaluated their biological activity. The results indicated a strong correlation between structural modifications and increased potency against cancer cell lines. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression .
Case Study 2: Neurotoxicity Assessment
Another research focused on evaluating the neurotoxicity of synthesized thiadiazole derivatives using the rotarod test alongside established anticonvulsants like phenytoin. The findings suggested that selected compounds exhibited protective effects against seizures with minimal neurotoxic effects observed at therapeutic doses .
Comparison with Similar Compounds
Key Observations :
- Halogenated Aromatic Groups: The 2,4-dichlorophenyl group is a common feature in active analogs, enhancing lipophilicity and target binding. For example, 3-(2,4-dichlorophenyl)-6-(thione) showed superior antitubercular activity compared to non-halogenated derivatives .
- Adamantane vs. Benzyl : Adamantane substituents (e.g., in ) improve steric bulk and thermal stability, favoring COX inhibition, while benzyl groups (as in the target compound) may enhance membrane permeability due to increased hydrophobicity.
- Thione vs.
Physicochemical Properties
Structural Insights :
- The 3,5-difluorobenzyl group in the target compound introduces ortho-para electronic effects, which may alter π-π stacking interactions in enzyme binding pockets compared to non-fluorinated analogs.
- Diphenylmethyl derivatives (e.g., ) exhibit balanced lipophilicity and reduced gastrointestinal toxicity, suggesting that the target compound’s benzyl group may offer similar advantages.
Pharmacological Potential
- Antimicrobial Activity : Fluorinated triazolothiadiazoles (e.g., ) showed MIC values of 8–16 µg/mL against S. aureus and E. coli, implying the target compound’s 3,5-difluorobenzyl group may enhance similar activity.
- Anti-Inflammatory Activity : Adamantane-containing analogs inhibited COX-2 with IC₅₀ values <1 µM , while diphenylmethyl derivatives reduced TNF-α production by 70% at 10 µM .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(2,4-dichlorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodology : The compound can be synthesized via cyclocondensation of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with fluorinated aromatic carboxylic acids. A typical procedure involves refluxing intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours, followed by crystallization in water-ethanol mixtures to yield a light-yellow powder (65% yield, m.p. 141–143°C) . For fluorinated substituents, glacial acetic acid is used as a catalyst in ethanol under reflux to enhance reaction efficiency .
Q. How is the compound characterized structurally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include mean C–C bond lengths (0.002–0.003 Å), low R-factors (<0.05), and torsion angles (e.g., −179.0° to 179.6°) to confirm stereoelectronic effects of dichlorophenyl and difluorobenzyl groups . Complementary techniques like H/C NMR and FT-IR validate functional groups and substitution patterns .
Q. What preliminary biological screening methods are used to assess activity?
- Methodology : In vitro assays (e.g., antimicrobial disk diffusion, enzyme inhibition) are conducted at concentrations of 10–100 µM. Fluorinated derivatives often show enhanced activity due to increased dipole moments (e.g., fluorine’s electronegativity contributes to π-π stacking and hydrogen bonding) . Dose-response curves and IC values are calculated using nonlinear regression models .
Advanced Research Questions
Q. How do fluorinated substituents influence intermolecular interactions and bioactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) quantify electronegativity-driven dipole moments (Δχ = 1.43 for C–F vs. C–Cl). Fluorine’s electron-withdrawing effect stabilizes charge-transfer interactions in protein binding pockets, as shown in molecular docking studies (PDB: 5QQ) . Comparative studies with non-fluorinated analogs reveal 2–3× higher potency in enzyme inhibition .
Q. What strategies resolve contradictions in synthetic yields across studies?
- Methodology : Reaction parameters (solvent polarity, temperature, catalyst loading) are systematically optimized. For example, replacing ethanol with DMF increases yields from 65% to 78% by reducing steric hindrance during cyclization . Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps, such as imine formation in triazole-thiadiazole fusion .
Q. How can computational models predict structure-activity relationships (SAR) for derivatives?
- Methodology : Quantitative SAR (QSAR) models (e.g., CoMFA, CoMSIA) correlate logP, polar surface area, and Hammett constants (σ = +0.23 for 3,5-difluorobenzyl) with activity. Machine learning (e.g., random forest) prioritizes substituents at the triazolo-thiadiazole core for anti-cancer activity (R = 0.89 for NCI-60 cell line data) .
Q. What crystallographic evidence supports conformational flexibility in the thiadiazole ring?
- Methodology : SC-XRD reveals torsional angles (e.g., −176.8° to +179.6°) between the triazolo and thiadiazole rings, indicating adaptive conformations in enzyme binding. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···F interactions: 12.8% of total surface area) .
Q. How are regioselectivity challenges addressed during substitution reactions?
- Methodology : Steric and electronic directing groups (e.g., chloro at C6 vs. fluoro at C3) are employed. For example, Pd-catalyzed cross-coupling at C3 achieves >90% regioselectivity by leveraging the electron-deficient thiadiazole ring . Isotopic labeling (F NMR) tracks substitution patterns in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
